2,2'-(7H-purin-6-ylazanediyl)diethanol
Description
2,2'-(7H-Purin-6-ylazanediyl)diethanol is a heterocyclic compound featuring a purine core linked via an azanediyl (-NH-) bridge to two ethanol moieties. This structure combines the aromatic and hydrogen-bonding properties of purines with the hydrophilic nature of diethanol groups, making it a candidate for applications in medicinal chemistry and macrocyclic synthesis. For example, 7-(5-methylthiazol-2-yl)-7H-purin-6-ylamine (a related compound) was synthesized via a thiocyanate-mediated coupling reaction with adenine, yielding a 42% isolated product . The diethanol substituents likely enhance solubility compared to alkyl- or aryl-substituted purines, as seen in 2-(6-azanyl-8-methyl-purin-9-yl)ethanol (molecular weight: 193.206), which shares structural similarities but lacks the azanediyl bridge .
Properties
CAS No. |
6312-66-9 |
|---|---|
Molecular Formula |
C9H13N5O2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(7H-purin-6-yl)amino]ethanol |
InChI |
InChI=1S/C9H13N5O2/c15-3-1-14(2-4-16)9-7-8(11-5-10-7)12-6-13-9/h5-6,15-16H,1-4H2,(H,10,11,12,13) |
InChI Key |
HDFTZBLKBXGFGD-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)N(CCO)CCO |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)N(CCO)CCO |
Other CAS No. |
6312-66-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-(7H-purin-6-ylazanediyl)diethanol typically involves the reaction of a purine derivative with an appropriate hydroxyethylating agent. One common method involves the use of 6-chloropurine as the starting material, which undergoes nucleophilic substitution with 2-aminoethanol under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
2,2'-(7H-purin-6-ylazanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a more saturated alcohol derivative.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
2,2'-(7H-purin-6-ylazanediyl)diethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular processes and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2'-(7H-purin-6-ylazanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic activity, depending on its structural features and the nature of the target. The hydroxyethyl group may facilitate binding to the active site of enzymes, while the purine ring can interact with nucleotide-binding domains, influencing cellular pathways and processes.
Comparison with Similar Compounds
Structural Insights :
- The purine core in this compound enables hydrogen bonding and π-π stacking, critical for biological interactions. In contrast, phenyl-substituted analogues (e.g., 2,2′-(phenylazanediyl)diethanol) prioritize aromatic interactions but lack nucleobase functionality .
- Ethanol groups improve aqueous solubility compared to hydrophobic substituents like methylthiazole in 7-(5-methylthiazol-2-yl)-7H-purin-6-ylamine .
Reaction Yields and Efficiency
- Purine-thiazole hybrids (e.g., compound 11 in ) achieve moderate yields (42%), whereas macrocycles require stringent conditions (e.g., high dilution) to optimize cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
